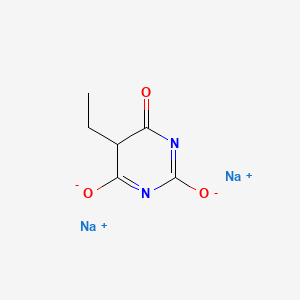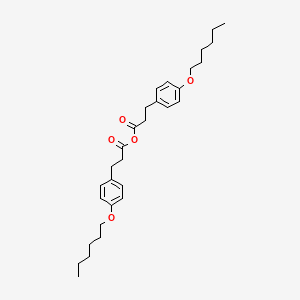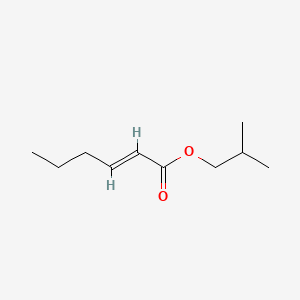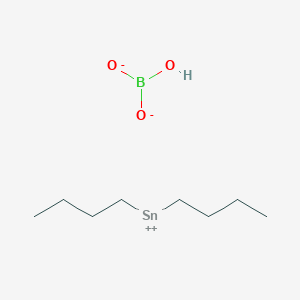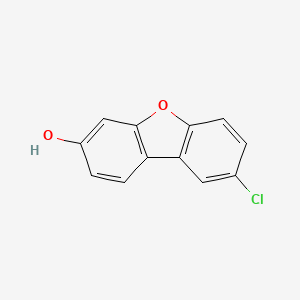
3-Dibenzofuranol, 8-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dibenzofuranol, 8-chloro- is a member of the chlorinated dibenzofurans family, which are organic compounds containing a chlorine atom attached to a dibenzofuran moiety. These compounds are known for their aromatic hydrocarbon structure and are often found as industrial by-products or pollutants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dibenzofuranol, 8-chloro- typically involves the chlorination of dibenzofuran followed by hydroxylation. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or other hydroxylating agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of chlorinated dibenzofurans, including 3-Dibenzofuranol, 8-chloro-, is not common due to their toxic nature. These compounds are usually produced in small amounts as unwanted impurities during the manufacturing of other chlorinated products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Dibenzofuranol, 8-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dibenzofuran-3,8-dione.
Reduction: Formation of 3-dibenzofuranol.
Substitution: Formation of 3-dibenzofuranol derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-Dibenzofuranol, 8-chloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic hydrocarbons.
Biology: Investigated for its effects on biological systems, particularly its interaction with the aryl hydrocarbon receptor.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Used in the development of analytical methods for detecting chlorinated pollutants.
Mécanisme D'action
The mechanism of action of 3-Dibenzofuranol, 8-chloro- involves its binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding increases the receptor’s ability to activate transcription in the xenobiotic response element promoter region, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes. This process mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Hydroxy-3-chlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
Uniqueness
3-Dibenzofuranol, 8-chloro- is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological systems. Compared to other chlorinated dibenzofurans, it has distinct properties that make it a valuable compound for studying the effects of chlorinated aromatic hydrocarbons .
Propriétés
Numéro CAS |
51596-39-5 |
|---|---|
Formule moléculaire |
C12H7ClO2 |
Poids moléculaire |
218.63 g/mol |
Nom IUPAC |
8-chlorodibenzofuran-3-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1-6,14H |
Clé InChI |
UOLJISJGODSFKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)OC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



